molecular formula C25H24O7 B14377670 Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol CAS No. 88101-55-7

Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol

Cat. No.: B14377670
CAS No.: 88101-55-7
M. Wt: 436.5 g/mol
InChI Key: QJTZPYZSHRJLSE-UHFFFAOYSA-N
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Description

Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol is a complex organic compound that belongs to the anthracene derivatives family Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methoxy-10-phenylanthracene-2,9-diol typically involves multiple steps, starting from simpler aromatic compounds One common method involves the Friedel-Crafts acylation reaction, followed by cyclization and functional group modifications The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, methoxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while substitution reactions can produce various substituted anthracene derivatives.

Scientific Research Applications

Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives have shown potential as antimicrobial and anti-inflammatory agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.

Mechanism of Action

The mechanism of action of acetic acid;3-methoxy-10-phenylanthracene-2,9-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In electronic applications, its photophysical properties are crucial for its function in devices like OLEDs and OFETs.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.

    Anthraquinone: An oxidized derivative of anthracene with two carbonyl groups.

    9,10-Diphenylanthracene: A derivative with phenyl groups at the 9 and 10 positions.

Uniqueness

Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol is unique due to its specific functional groups (methoxy and hydroxyl) and its potential applications in both biological and electronic fields. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

88101-55-7

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

acetic acid;3-methoxy-10-phenylanthracene-2,9-diol

InChI

InChI=1S/C21H16O3.2C2H4O2/c1-24-19-12-16-17(11-18(19)22)21(23)15-10-6-5-9-14(15)20(16)13-7-3-2-4-8-13;2*1-2(3)4/h2-12,22-23H,1H3;2*1H3,(H,3,4)

InChI Key

QJTZPYZSHRJLSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=CC2=C(C3=CC=CC=C3C(=C2C=C1O)O)C4=CC=CC=C4

Origin of Product

United States

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